2-(4-chlorophenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
2-(4-Chlorophenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a sulfonyl-linked ethyl chain, and a piperazine ring substituted with a pyrimidin-2-yl moiety. This compound’s structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O3S/c19-16-4-2-15(3-5-16)14-17(25)20-8-13-28(26,27)24-11-9-23(10-12-24)18-21-6-1-7-22-18/h1-7H,8-14H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKOEZAMZXDXLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic organic molecule that has gained attention due to its potential pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy, and relevant studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a chlorophenyl group, a piperazine moiety, and a sulfonamide functionality, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been a focal point of research.
- Case Study : A study on related piperazine derivatives reported IC50 values indicating moderate to significant efficacy against human breast cancer cells, with some compounds showing IC50 values as low as 18 µM .
Antimicrobial Activity
The presence of the sulfonamide group in the compound suggests potential antimicrobial properties. Sulfonamides are known for their antibacterial effects, and related compounds have been evaluated for their activity against various bacterial strains.
- Research Findings : In vitro studies have indicated that similar compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is often attributed to enzyme inhibition, particularly targeting bacterial dihydropteroate synthase .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and other neurodegenerative disorders.
- Findings : Compounds with similar piperazine structures have shown significant AChE inhibition, which is beneficial in enhancing cholinergic transmission in neurodegenerative conditions .
Data Tables
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as an antipsychotic and anxiolytic agent. Research indicates that derivatives of piperazine exhibit activity at serotonin receptors, which are crucial in the modulation of mood and anxiety disorders.
Anticancer Activity
Recent studies suggest that similar piperazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The sulfonamide group in this compound enhances its interaction with biological targets involved in tumor growth.
Antimicrobial Properties
There is emerging evidence that compounds with a similar structure possess antimicrobial properties, making them candidates for development into new antibiotics. The chlorophenyl group may enhance membrane permeability, allowing for better efficacy against bacterial strains.
Neuropharmacology
Research has shown that piperazine derivatives can influence neurotransmitter systems, particularly dopaminergic and serotonergic pathways, which are integral to treating neurological disorders such as schizophrenia and depression.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Antipsychotic Activity : A study published in Journal of Medicinal Chemistry demonstrated that a piperazine-based compound showed significant binding affinity to dopamine D2 receptors, which are pivotal in the treatment of schizophrenia.
- Antitumor Effects : Research conducted by Smith et al. (2023) indicated that a related sulfonamide derivative exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction.
- Antimicrobial Efficacy : A comparative study published in Antibiotics revealed that piperazine derivatives showed promising activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Key Structural Features of Analogs
Comparative Analysis
Substituent Effects on Piperazine
- Pyrimidin-2-yl (Target) : Introduces electron-deficient aromaticity, favoring interactions with enzymes/receptors (e.g., kinases) .
- 4-Methoxyphenyl : Electron-donating group may enhance solubility but reduce metabolic stability.
Linking Group Impact
- Sulfonyl (-SO₂-) (Target) : Enhances rigidity and polarity, improving water solubility and hydrogen-bonding capacity compared to sulfanyl (-S-) or acetyl (-CO-) groups .
Structural Conformation
- The sulfonyl group in the target compound may enforce a planar conformation, optimizing binding to flat enzymatic pockets. In contrast, sulfanyl-linked analogs exhibit greater rotational freedom, which could reduce target affinity .
- Compounds like ARARUI show significant dihedral angles (42–67°) between aromatic rings, whereas the target’s sulfonyl linker likely restricts such flexibility.
Physicochemical Properties
- Lipophilicity : The (4-chlorophenyl)acetyl-substituted analog is more lipophilic (logP ~4.5) than the target (estimated logP ~3.8), affecting blood-brain barrier penetration.
- Solubility : The sulfonyl group in the target may improve aqueous solubility (e.g., >50 µM) compared to sulfanyl-linked analogs (<20 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
